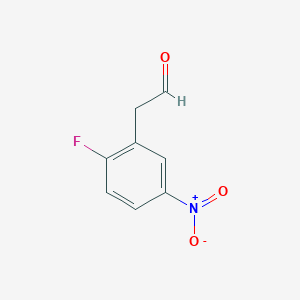
2-(2-Fluoro-5-nitrophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-5-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H6FNO3 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-nitrophenyl)acetaldehyde typically involves the nitration of 2-fluorobenzaldehyde followed by selective reduction. The nitration process introduces a nitro group at the desired position on the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(2-Fluoro-5-nitrophenyl)acetic acid.
Reduction: 2-(2-Fluoro-5-aminophenyl)acetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-5-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-nitrophenyl isocyanate
- 2-Fluoro-5-nitrophenylacetonitrile
Uniqueness
2-(2-Fluoro-5-nitrophenyl)acetaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring, along with an aldehyde functional group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C8H6FNO3 |
|---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,4-5H,3H2 |
InChI Key |
MGTNHSOETVYQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


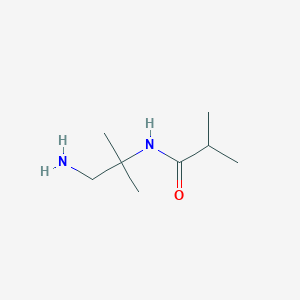
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
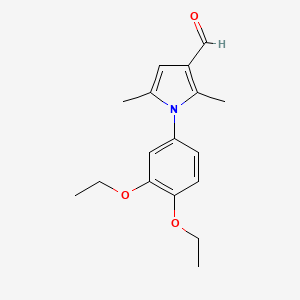
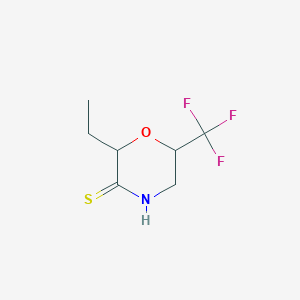
![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13183667.png)

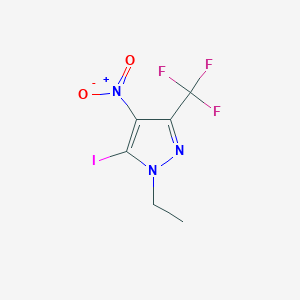
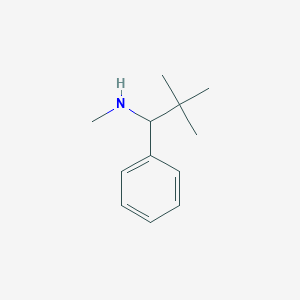
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
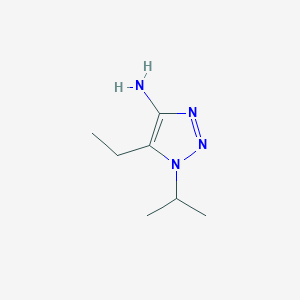
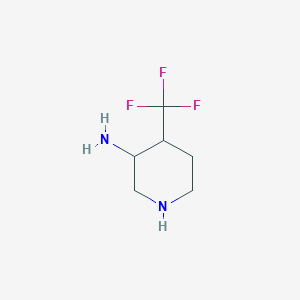
amine](/img/structure/B13183715.png)


